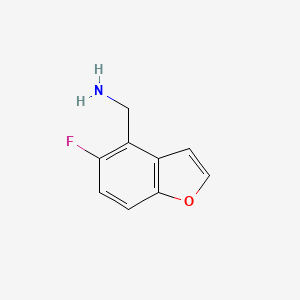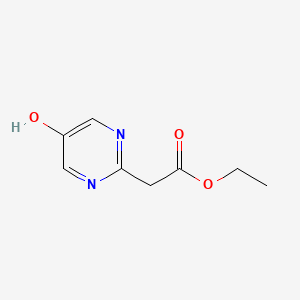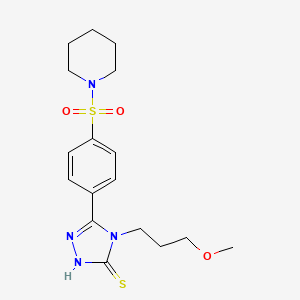![molecular formula C16H19NO4 B11762863 2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate](/img/structure/B11762863.png)
2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate is a compound known for its utility in bioorthogonal chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This compound is a succinimidyl ester functionalized cyclooctyne derivative, which allows for the incorporation of the cyclooctyne moiety into amine-containing compounds or biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate typically involves the functionalization of bicyclo[6.1.0]non-4-yn-9-ylmethanol with a succinimidyl ester. The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) and the presence of a base like triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is notable for its ability to occur without the need for a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
The common reagents used in SPAAC reactions with this compound include azide-functionalized biomolecules or compounds. The reaction conditions are typically mild, often carried out at room temperature in aqueous or organic solvents .
Major Products
The major products formed from these reactions are stable triazole linkages, which are highly valued in bioconjugation and labeling applications .
科学的研究の応用
2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through SPAAC reactions.
Biology: Employed in the labeling and tracking of biomolecules in live cells due to its bioorthogonal nature.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the creation of advanced materials and nanotechnology.
作用機序
The mechanism of action for 2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate involves its ability to undergo SPAAC reactions. The cyclooctyne moiety reacts with azide-functionalized compounds to form stable triazole linkages. This reaction is strain-promoted, meaning the inherent ring strain in the cyclooctyne drives the reaction forward without the need for a catalyst .
類似化合物との比較
Similar Compounds
Bicyclo[6.1.0]non-4-yn-9-ylmethanol: Another cyclooctyne derivative used in similar SPAAC reactions.
2,5-Dioxopyrrolidin-1-yl 1-[(1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl]-3,14-dioxo-2,7,10-trioxa-4,13-diazaoctadecan-18-oate: A related compound with similar functional groups and applications.
Uniqueness
What sets 2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate apart is its specific functionalization that allows for efficient and selective SPAAC reactions. Its stability and reactivity balance make it particularly useful in biological settings where copper-catalyzed reactions are not feasible .
特性
分子式 |
C16H19NO4 |
|---|---|
分子量 |
289.33 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-(9-bicyclo[6.1.0]non-4-ynyl)propanoate |
InChI |
InChI=1S/C16H19NO4/c18-14-8-9-15(19)17(14)21-16(20)10-7-13-11-5-3-1-2-4-6-12(11)13/h11-13H,3-10H2 |
InChIキー |
PBZMFJWYYWNMPK-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(C2CCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B11762814.png)
![3-(Pyrrolidin-1-YL)-8-azabicyclo[3.2.1]octane](/img/structure/B11762819.png)





![(3AS,4S,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B11762869.png)
![(2-Methylbenzo[D]thiazol-6-YL)methanamine](/img/structure/B11762886.png)
